Foreword: The Unseen Workhorse of Material Science and Synthetic Chemistry
Foreword: The Unseen Workhorse of Material Science and Synthetic Chemistry
An In-depth Technical Guide to 1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS 2403-89-6)
To the dedicated researcher, the success of a complex synthesis or the longevity of a high-performance material often hinges on the integrity of its foundational components. 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol), CAS 2403-89-6, is one such critical, yet often overlooked, intermediate. Its unique molecular architecture, defined by a sterically encumbered piperidine core, imparts exceptional stability and versatile reactivity. This guide moves beyond a simple recitation of properties to provide a senior scientist’s perspective on the causality behind its function, the rationale for its synthetic routes, and the technical nuances of its application. Herein, we dissect PMP-ol not merely as a chemical entity, but as a strategic tool for innovation in polymer science and drug discovery.
Molecular Identity and Physicochemical Profile
1,2,2,6,6-Pentamethylpiperidin-4-ol is a sterically hindered piperidine derivative whose significance in organic chemistry and materials science is substantial.[1][2] The molecule's structure is distinguished by a piperidine ring with extensive methyl substitutions and a hydroxyl group at the 4-position.[1] This pentamethylation is the source of its unique properties, conferring remarkable thermal and oxidative stability.[1][2]
Caption: Chemical Structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol.
The strategic placement of five methyl groups creates significant steric hindrance around the nitrogen atom. This has two profound consequences:
-
Reduced Basicity: The lone pair of electrons on the tertiary amine nitrogen is sterically shielded, making it less available for protonation or alkylation. This renders PMP-ol a non-nucleophilic base.[1]
-
Enhanced Stability: The bulky substituents protect the core structure from thermal and oxidative degradation. This is the foundational principle behind its utility as a precursor to Hindered Amine Light Stabilizers (HALS), as it protects the crucial nitroxyl radical intermediate formed during the stabilization cycle.[1]
Core Properties and Identifiers
All quantitative data are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 2403-89-6 | [1][3][4][5] |
| Molecular Formula | C₁₀H₂₁NO | [1][4] |
| Molecular Weight | 171.28 g/mol | [1][4] |
| Appearance | White to light yellow crystalline solid or flakes | [1][3][5] |
| Melting Point | 70-76 °C | [1][3][5][6] |
| Boiling Point | 238 °C (at 760 mmHg) | [1][3][6] |
| Density | 0.967 g/cm³ (at 20 °C) | [1][3][5] |
| Flash Point | 118 °C | [6] |
| Water Solubility | 4.8 g/L | [3] |
| pKa | 14.93 ± 0.60 (Predicted) | [3] |
Spectroscopic Profile
Characterization is fundamental to verifying purity and structure. The following data are representative for PMP-ol.
| Spectroscopy | Data (Solvent: CDCl₃) | Source |
| ¹H NMR (500 MHz) | δ 1.01 (s, 6H), 1.15 (s, 6H), 1.36 (dd, 2H), 1.83 (d, 2H), 2.22 (s, 3H), 3.91 (m, 1H) | [7] |
| ¹³C NMR (125 MHz) | δ 20.54, 28.04, 33.28, 50.06, 55.34, 63.91 | [7] |
| GC-MS (m/z) | 171 (M+, 10%), 156 (M-15, 100%) | [7] |
Synthesis and Mechanistic Considerations
The efficient synthesis of PMP-ol is critical for its commercial and research applications. While several routes exist, the most prevalent and scalable method involves the N-methylation of its precursor, 2,2,6,6-tetramethylpiperidin-4-ol.[1] An alternative pathway proceeds through the reduction of the corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone.[1][8]
Caption: Primary synthetic pathways to PMP-ol.
Protocol: N-Methylation via Eschweiler-Clarke Reaction
This protocol is a classic and highly efficient example of reductive amination, chosen for its high yield and use of common laboratory reagents. The causality is clear: formic acid acts as both the hydride source and a catalyst, while formaldehyde provides the methyl group.
Objective: To synthesize 1,2,2,6,6-Pentamethylpiperidin-4-ol from 2,2,6,6-tetramethylpiperidin-4-ol.
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-ol (1.5 g)
-
Formalin (37% formaldehyde solution, 2 mL)
-
Formic acid (0.5 mL)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Ice
-
Standard reflux and extraction glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-ol (1.5 g), formalin (2 mL), and formic acid (0.5 mL).[7]
-
Heating: Heat the mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by TLC.
-
Quenching & Basification: After cooling, pour the reaction mixture into ice. Carefully make the solution basic with KOH. This step is crucial to deprotonate the product and facilitate its extraction into an organic solvent.
-
Extraction: Extract the aqueous solution with diethyl ether. The product, being organic-soluble, will partition into the ether layer.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.
-
Validation: The expected yield is approximately 85%.[7] The product's identity and purity should be confirmed via NMR and GC-MS, comparing the results to the reference data in Table 2.
Caption: Experimental workflow for the N-methylation of the precursor.
Core Applications in Science and Industry
The utility of PMP-ol stems from its dual role as a precursor to high-performance polymer additives and as a versatile building block for complex organic molecules.[1][2]
Foundational Intermediate for Hindered Amine Light Stabilizers (HALS)
The primary industrial application of PMP-ol is as a key intermediate in the synthesis of HALS.[1][9] HALS are essential for protecting polymers like polyolefins and polyurethanes from degradation caused by UV radiation and thermal oxidation.[10]
Mechanism of Action (The Denisov Cycle): Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals generated during the photo-oxidation of the polymer.[11] This is a regenerative, catalytic cycle that provides long-term protection.
-
The hindered amine (>N-CH₃) reacts with peroxy radicals (ROO•) in the polymer, forming a stable aminoxyl radical (>NO•).
-
The aminoxyl radical then traps alkyl radicals (R•) in the polymer.
-
Through a series of subsequent reactions, the parent amine is regenerated, allowing it to participate in the cycle again.
The steric bulk originating from the PMP-ol structure is paramount; it stabilizes the aminoxyl radical, preventing side reactions and ensuring the high efficiency and longevity of the HALS.[1][11]
Caption: The regenerative radical scavenging cycle of HALS.
PMP-ol is also used to create advanced polymeric and dendritic HALS, which exhibit reduced migration and superior long-term performance compared to smaller, more volatile stabilizers.[1][12]
Versatile Building Block in Organic Synthesis
The hydroxyl group at the 4-position of PMP-ol provides a reactive handle for further functionalization, allowing the sterically hindered piperidine moiety to be incorporated into more complex molecules.[1][2] This has made it a valuable intermediate in drug development and specialty chemicals.
Documented applications include:
-
Pharmaceutical Synthesis: Used in the synthesis of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors.[3][13]
-
Functional Dyes & Sensors: Serves as a reactant for creating photostable blue-emitting naphthalimides and fluorescent pH chemosensors.[3][13]
-
Specialty Chemicals: Employed in the synthesis of spiropyrans, spirooxazines, and as an intermediate for epoxy resin cross-linking agents.[1][3][13][14]
Safety, Handling, and Toxicology
As with any active chemical intermediate, a thorough understanding of its hazards is essential for safe laboratory practice. PMP-ol is classified as a hazardous chemical.[6]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4).[6][15]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1).[6][15]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[15]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment:
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][15] Do not eat, drink, or smoke in the work area.[6][15]
First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[6]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[15]
Storage and Disposal
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][16] Keep away from incompatible materials such as acids and acid chlorides.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Toxicology Summary
The toxicological properties have not been fully investigated.[6] However, an Initial Threshold Screening Level (ITSL) of 0.1 μg/m³ (based on an annual averaging time) has been established.[3][13]
References
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- 1,2,2,6,6-Pentamethyl-4-piperidinol. ChemBK.
- The Vital Role of 1,2,2,6,6-Pentamethylpiperidin-4-ol in Modern Polymers. NINGBO INNO PHARMCHEM CO.,LTD..
- Light Stabilizers. MPI Chemie.
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